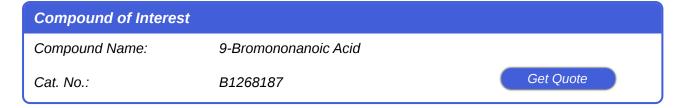


# Spectroscopic Profile of 9-Bromononanoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **9-bromononanoic acid**, a valuable intermediate in the synthesis of various biologically active molecules. Due to the limited availability of directly measured spectra in public databases, this guide combines known experimental data with well-established spectroscopic principles and data from analogous compounds to present a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

#### **Spectroscopic Data Summary**

The following tables summarize the available and estimated spectroscopic data for **9-bromononanoic acid**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Data (300 MHz, DMSO)[1]



Chemical Shift (δ)	Multiplicity	Integration	Assignment
3.49	Triplet	2H	H-9 (-CH₂Br)
2.08 - 2.23	Multiplet	2H	H-2 (-CH₂COOH)
1.68 - 1.84	Multiplet	2H	H-8 (-CH <sub>2</sub> CH <sub>2</sub> Br)
1.14 - 1.57	Multiplet	10H	H-3 to H-7 (-CH <sub>2</sub> -)

#### Estimated <sup>13</sup>C NMR Data

The following chemical shifts are estimated based on the known spectrum of nonanoic acid and the expected deshielding effects of the terminal bromine atom.

Chemical Shift (δ) ppm	Assignment
~174	C-1 (C=O)
~35	C-9 (-CH <sub>2</sub> Br)
~34	C-2 (-CH <sub>2</sub> COOH)
~32	C-8 (-CH <sub>2</sub> CH <sub>2</sub> Br)
~29	C-4, C-5, C-6 (-CH <sub>2</sub> -)
~28	C-7 (-CH <sub>2</sub> -)
~25	C-3 (-CH <sub>2</sub> -)

## **Infrared (IR) Spectroscopy**

The following table outlines the expected characteristic infrared absorption bands for **9-bromononanoic acid** based on the functional groups present.



Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
2500-3300 (broad)	O-H (Carboxylic Acid)	Stretching
2850-2960	C-H (Alkyl)	Stretching
~1710	C=O (Carboxylic Acid)	Stretching
~1410	C-O-H	Bending
~1280	C-O	Stretching
560-690	C-Br	Stretching

#### **Mass Spectrometry (MS)**

The expected mass spectrum of **9-bromononanoic acid** would exhibit a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for bromine-containing fragments will be observed (<sup>79</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio).

m/z	lon	Notes
236/238	[M] <sup>+</sup>	Molecular ion peak, showing the isotopic pattern of one bromine atom.
219/221	[M-OH]+	Loss of the hydroxyl group.
191/193	[M-COOH]+	Loss of the carboxyl group.
157	[M-Br] <sup>+</sup>	Loss of the bromine atom.

## **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

#### NMR Spectroscopy

 Sample Preparation: A sample of 9-bromononanoic acid (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube.



- Instrumentation: A 300 MHz or higher field NMR spectrometer is used.
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

### **IR Spectroscopy**

- Sample Preparation: A small amount of the solid 9-bromononanoic acid is placed on the ATR crystal of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm<sup>-1</sup>).
   A background spectrum is collected and subtracted from the sample spectrum.

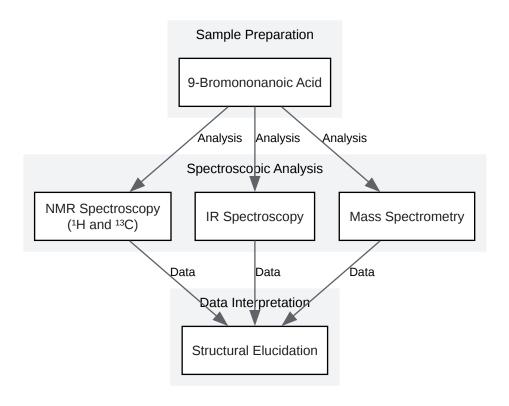
#### **Mass Spectrometry**

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Electron Impact (EI) is a common ionization technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
- Mass Analysis: A quadrupole, time-of-flight (TOF), or other mass analyzer is used to separate the ions based on their mass-to-charge ratio.
- Detection: An electron multiplier or other detector is used to detect the ions.

#### **Visualizations**

The following diagrams illustrate the structure of **9-bromononanoic acid** and a general workflow for its spectroscopic analysis.





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Caption: General workflow for the spectroscopic analysis of 9-Bromononanoic Acid.





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Caption: Chemical structure of **9-Bromononanoic Acid**.

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#### References

- 1. 9-Bromononanoic acid | 41059-02-3 [chemicalbook.com]
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